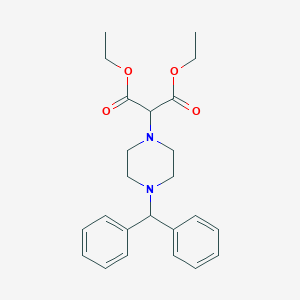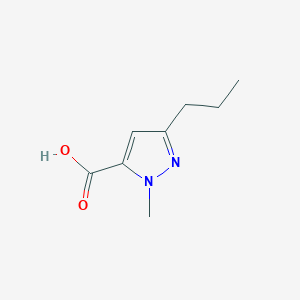
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C10H16N2O2 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with propyl bromide in the presence of a base such as potassium carbonate to form 1-methyl-3-propylpyrazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological processes and drug design.
Medicine: Research has explored its use as a building block for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory responses, thereby reducing inflammation and pain .
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position, leading to different chemical properties and reactivity.
1-Methyl-3-propyl-1H-pyrazole-5-carboxamide: The amide derivative of the compound, which exhibits different solubility and stability characteristics.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylate esters: These esters are formed by esterification of the carboxylic acid group and have applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABFSONXOOIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343157 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-99-0 | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139755-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using microwave irradiation in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid?
A1: Microwave irradiation offers significant advantages in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from this compound []. The research highlights that this method leads to:
Q2: Why is this compound particularly susceptible to bromination at the 4-position?
A2: While the provided research doesn't delve into the specific electronic or steric factors influencing the regioselectivity of bromination, it does state that bromination occurs exclusively at the 4-position in the absence of light []. Further investigation into the reaction mechanism and the influence of substituents on the pyrazole ring would be needed to fully elucidate the reasons behind this selectivity.
Q3: What makes continuous processing in microreactors advantageous for nitration reactions involving this compound?
A3: Nitration reactions, especially those using strong acids like sulfuric and nitric acid, are inherently hazardous. Continuous processing in microreactors offers a safer and more efficient alternative []. Key benefits include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

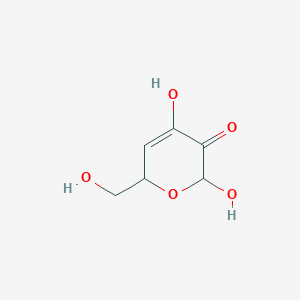
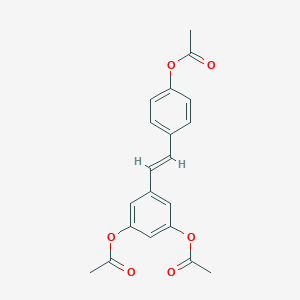

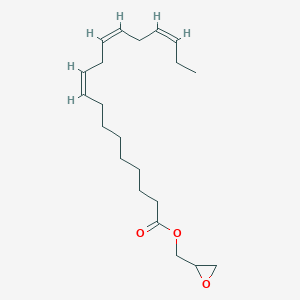
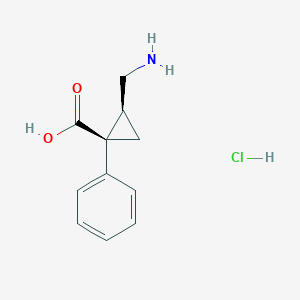

![(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B131879.png)
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
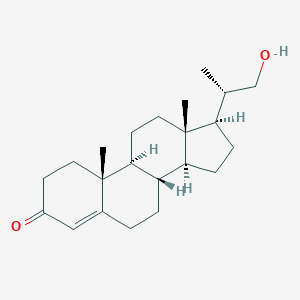
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
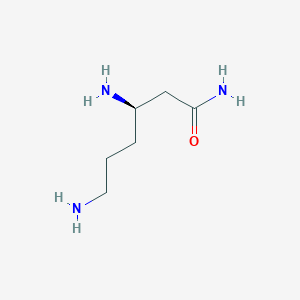

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)
